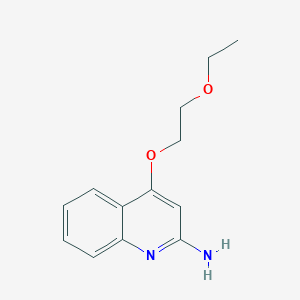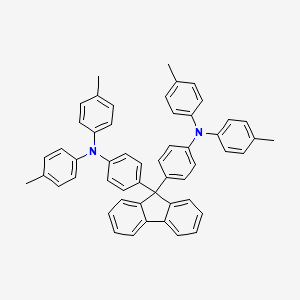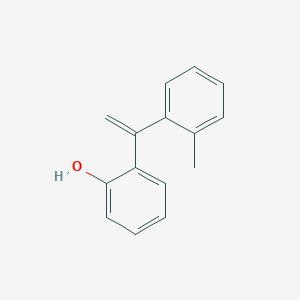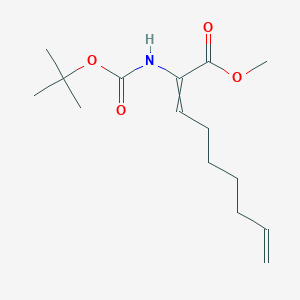
4-(2-Ethoxyethoxy)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)quinolin-2-amine is a quinoline derivative with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an ethoxyethoxy group at the 4-position and an amine group at the 2-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods offer operational simplicity and can be environmentally friendly.
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, and Friedländer syntheses . These methods are well-established and can be scaled up for large-scale production. Green chemistry approaches, such as using heterogeneous catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amine and ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis . They can also modulate signaling pathways involved in cell proliferation and apoptosis . The specific molecular targets and pathways depend on the functional groups present on the quinoline core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2-ones: These compounds share a similar quinoline core but differ in their functional groups.
Phenanthridin-6-ones: These compounds have a similar bicyclic structure but with different substituents.
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: This compound has a similar structure but with different substituents at the 4-position.
Uniqueness
4-(2-Ethoxyethoxy)quinolin-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group at the 4-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)quinolin-2-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-12-9-13(14)15-11-6-4-3-5-10(11)12/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |
Clé InChI |
WXXDQKIIJFFHFV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=NC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)







![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)

![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
